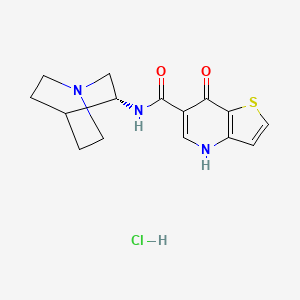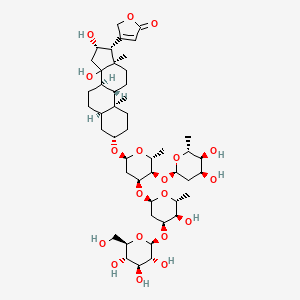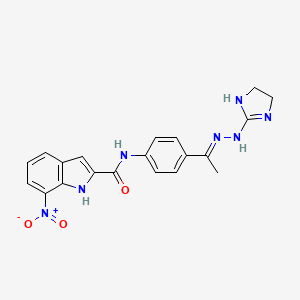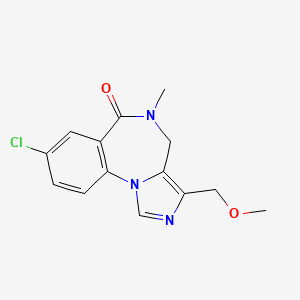
Pyridarone
描述
吡啶酮是一种杂环化合物,其结构包含一个吡啶环与一个苯并呋喃部分融合在一起。由于其潜在的药理活性以及在科学研究各个领域中的应用,该化合物引起了人们的兴趣。
准备方法
合成路线和反应条件: 吡啶酮可以通过多种方法合成。一种常见的方法是将2-(吡啶-4-基甲氧基)苯甲醛与叔丁醇钾在N,N-二甲基甲酰胺中于80°C反应3小时。然后将反应混合物冷却,通过加入冰水析出产物,并从乙醇中重结晶 .
工业生产方法: 吡啶酮的工业生产通常涉及使用类似的反应条件进行大规模合成,但为了获得更高的产量和纯度而进行了优化。使用连续流反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型: 吡啶酮会发生多种化学反应,包括:
氧化: 吡啶酮可以被氧化形成吡啶鎓盐。
还原: 还原反应可以将吡啶酮转化为其相应的二氢吡啶衍生物。
取代: 吡啶酮可以参与亲核取代反应,特别是在吡啶环的氮原子上。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 常用的取代反应试剂包括卤代烷和酰氯。
主要产物: 从这些反应中形成的主要产物包括吡啶鎓盐、二氢吡啶衍生物和各种取代吡啶。
科学研究应用
吡啶酮在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂杂环化合物的构建块。
生物学: 吡啶酮衍生物已显示出作为抗菌剂和抗癌剂的潜力。
医学: 正在进行研究以探索其在开发新药物中的应用,特别是针对心血管和神经系统疾病。
作用机制
吡啶酮的作用机制涉及其与特定分子靶标和途径的相互作用。吡啶酮可以抑制某些酶和受体,从而产生其药理作用。例如,它可以抑制环氧合酶,从而减少炎症和疼痛。此外,吡啶酮可以调节离子通道和神经递质受体,这有助于其在神经系统疾病中潜在的治疗效果 .
类似化合物:
吡啶: 是一种碱性杂环化合物,其结构类似于吡啶酮,但没有苯并呋喃部分。
吡唑: 另一种含氮杂环化合物,具有多种生物活性。
嘧啶: 是一种含有两个氮原子的六元环,常见于核酸中。
吡啶酮的独特性: 吡啶酮独特的结构,将吡啶环与苯并呋喃部分结合在一起,赋予其独特的药理特性。这种融合增强了其作为药物开发的多功能支架的潜力,与更简单的对应物相比,提供了更广泛的生物活性范围 .
相似化合物的比较
Pyridine: A basic heterocyclic compound with a structure similar to pyridarone but without the benzofuran moiety.
Pyrazole: Another nitrogen-containing heterocycle with diverse biological activities.
Pyrimidine: A six-membered ring containing two nitrogen atoms, commonly found in nucleic acids.
Uniqueness of this compound: this compound’s unique structure, combining a pyridine ring with a benzofuran moiety, imparts distinct pharmacological properties. This fusion enhances its potential as a versatile scaffold for drug development, offering a broader range of biological activities compared to its simpler counterparts .
属性
IUPAC Name |
4-(1-benzofuran-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTULKCVKOMQDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220630 | |
| Record name | Pyridarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7035-04-3 | |
| Record name | 4-(2-Benzofuranyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7035-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridarone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007035043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridarone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83L91231V7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















